molecular formula C16H14BrN3O5 B15018889 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15018889
M. Wt: 408.20 g/mol
InChI Key: QFWYTGDGQMCGOC-GIJQJNRQSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy group, and a nitrophenylmethylidene hydrazide moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The nitrophenylmethylidene moiety plays a crucial role in its reactivity, enabling it to participate in various biochemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    4-bromo-2-methoxyphenoxyacetic acid: Lacks the hydrazide and nitrophenylmethylidene moieties.

    4-bromo-2-methoxyphenoxyacetohydrazide: Lacks the nitrophenylmethylidene moiety.

    2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide: Contains a methyl group instead of a nitro group.

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-15-8-12(17)4-7-14(15)25-10-16(21)19-18-9-11-2-5-13(6-3-11)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

QFWYTGDGQMCGOC-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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